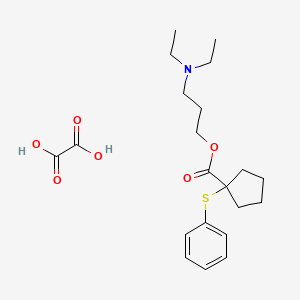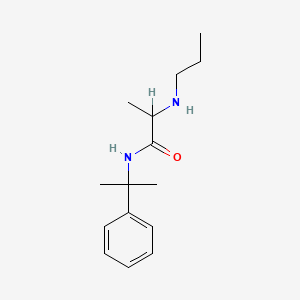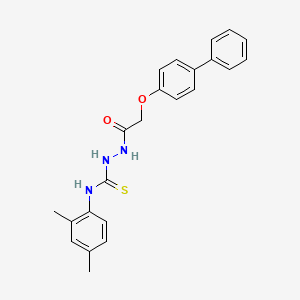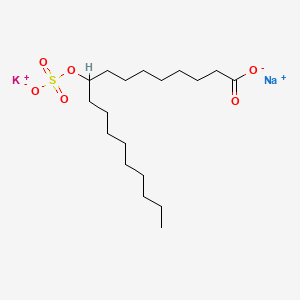
6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(二甲基氨基)-1,3,5-三嗪-2,4(1H,3H)-二酮是一种杂环化合物,属于三嗪类。三嗪是含氮杂环化合物,具有六元环结构。该化合物因其在化学、生物和工业等领域的多种应用而备受关注。
准备方法
合成路线和反应条件
6-(二甲基氨基)-1,3,5-三嗪-2,4(1H,3H)-二酮的合成通常涉及氰尿酰氯与二甲胺的反应。反应在受控条件下进行,以确保氯原子与二甲基氨基的的选择性取代。该过程可以概括如下:
起始原料: 氰尿酰氯(2,4,6-三氯-1,3,5-三嗪)
试剂: 二甲胺
反应条件: 反应通常在二氯甲烷或乙腈等有机溶剂中进行,温度范围为0-25°C。反应混合物搅拌数小时以确保完全取代。
工业生产方法
在工业规模上,6-(二甲基氨基)-1,3,5-三嗪-2,4(1H,3H)-二酮的生产遵循类似的合成路线,但优化了条件以满足大规模生产的要求。连续流反应器和自动化系统的使用确保了最终产品的高产率和纯度。
化学反应分析
反应类型
6-(二甲基氨基)-1,3,5-三嗪-2,4(1H,3H)-二酮会发生多种化学反应,包括:
亲核取代: 该化合物可以发生亲核取代反应,其中二甲基氨基被其他亲核试剂(如胺、醇或硫醇)取代。
氧化和还原: 该化合物可以在特定条件下被氧化或还原,形成不同的衍生物。
水解: 该化合物可以水解生成氰尿酸和二甲胺。
常用试剂和条件
亲核取代: 通常使用伯胺或仲胺、醇或硫醇等试剂,在碱(例如氢氧化钠)的存在下。
氧化: 氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化铝锂。
水解: 酸性或碱性条件(例如盐酸或氢氧化钠)。
主要生成物
亲核取代: 各种取代的三嗪衍生物。
氧化: 氧化的三嗪衍生物。
还原: 还原的三嗪衍生物。
水解: 氰尿酸和二甲胺。
科学研究应用
6-(二甲基氨基)-1,3,5-三嗪-2,4(1H,3H)-二酮在科学研究中具有多种应用:
化学: 用作合成更复杂的三嗪衍生物的砌块。
生物: 研究其作为抗菌和抗病毒剂的潜力。
医药: 探索其在药物开发中的潜在用途,特别是在抗癌和抗病毒药物的设计中。
工业: 用于生产染料、除草剂和聚合物稳定剂。
作用机制
6-(二甲基氨基)-1,3,5-三嗪-2,4(1H,3H)-二酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可以作为某些酶或受体的抑制剂,从而调节生物途径。例如,它可能抑制参与DNA复制或蛋白质合成的酶的活性,从而导致抗菌或抗癌作用。
相似化合物的比较
类似化合物
三聚氰胺(2,4,6-三氨基-1,3,5-三嗪): 以其用于生产三聚氰胺树脂而闻名。
氰尿酰氯(2,4,6-三氯-1,3,5-三嗪): 用作各种化学品合成的中间体。
苯胍胺: 用于生产树脂和涂料。
独特性
6-(二甲基氨基)-1,3,5-三嗪-2,4(1H,3H)-二酮因其独特的取代模式而具有独特性,赋予了其独特的化学和生物特性。其二甲基氨基提高了其溶解性和反应性,使其成为各种应用中宝贵的化合物。
属性
CAS 编号 |
13704-43-3 |
|---|---|
分子式 |
C5H8N4O2 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
6-(dimethylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C5H8N4O2/c1-9(2)3-6-4(10)8-5(11)7-3/h1-2H3,(H2,6,7,8,10,11) |
InChI 键 |
KLZJOORFZITGGW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



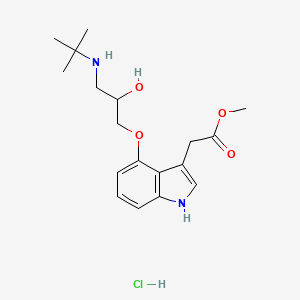
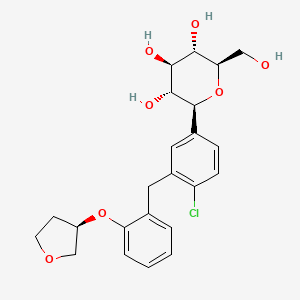
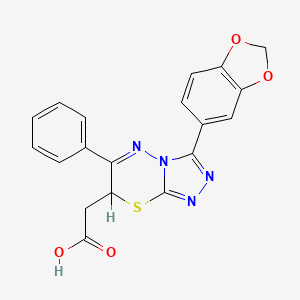
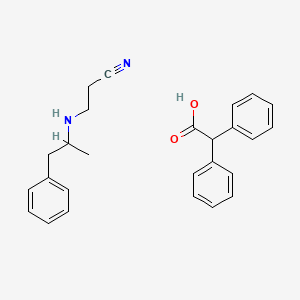
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
